N4-((3S,4S)-4-Aminotetrahydro-2H-pyran-3-yl)-N6,N6-dimethylpyrimidine-4,6-diamine
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Overview
Description
N4-((3S,4S)-4-Aminotetrahydro-2H-pyran-3-yl)-N6,N6-dimethylpyrimidine-4,6-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with an aminotetrahydropyran moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
The synthesis of N4-((3S,4S)-4-Aminotetrahydro-2H-pyran-3-yl)-N6,N6-dimethylpyrimidine-4,6-diamine involves several steps:
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Synthetic Routes and Reaction Conditions
- The preparation method typically starts with the synthesis of the aminotetrahydropyran moiety. This can be achieved through the reduction of a suitable precursor, followed by oxidation and acylation reactions .
- The pyrimidine ring is then introduced through a condensation reaction with the aminotetrahydropyran intermediate under catalytic conditions .
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Industrial Production Methods
- Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
N4-((3S,4S)-4-Aminotetrahydro-2H-pyran-3-yl)-N6,N6-dimethylpyrimidine-4,6-diamine undergoes various chemical reactions:
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Types of Reactions
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Common Reagents and Conditions
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Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
N4-((3S,4S)-4-Aminotetrahydro-2H-pyran-3-yl)-N6,N6-dimethylpyrimidine-4,6-diamine has several scientific research applications:
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Chemistry
- In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
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Biology
- In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .
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Medicine
- In medicine, the compound is being explored for its potential therapeutic applications. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development .
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Industry
Mechanism of Action
The mechanism of action of N4-((3S,4S)-4-Aminotetrahydro-2H-pyran-3-yl)-N6,N6-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets:
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Molecular Targets
- The compound targets specific enzymes and receptors in biological systems. For example, it may inhibit the activity of certain kinases or bind to receptor sites, modulating their activity .
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Pathways Involved
- The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways. By interacting with key proteins in these pathways, the compound can alter cellular processes and responses .
Comparison with Similar Compounds
N4-((3S,4S)-4-Aminotetrahydro-2H-pyran-3-yl)-N6,N6-dimethylpyrimidine-4,6-diamine can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
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Uniqueness
- The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyrimidine ring and the aminotetrahydropyran moiety. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .
By understanding the synthesis, reactions, applications, mechanism of action, and comparison with similar compounds, researchers can further explore the potential of this compound in various scientific fields.
Properties
Molecular Formula |
C11H19N5O |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
6-N-[(3S,4S)-4-aminooxan-3-yl]-4-N,4-N-dimethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H19N5O/c1-16(2)11-5-10(13-7-14-11)15-9-6-17-4-3-8(9)12/h5,7-9H,3-4,6,12H2,1-2H3,(H,13,14,15)/t8-,9+/m0/s1 |
InChI Key |
GSYTVRKWDJIQJY-DTWKUNHWSA-N |
Isomeric SMILES |
CN(C)C1=NC=NC(=C1)N[C@@H]2COCC[C@@H]2N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)NC2COCCC2N |
Origin of Product |
United States |
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